1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- is a heterocyclic organic compound It is known for its unique structure, which includes a dioxin ring fused with a carboxamide group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- typically involves the condensation of 4-nitrophenylhydrazine with appropriate 1,3-dicarbonyl building blocks, followed by reduction . This method allows for the formation of the dioxin ring structure with the carboxamide and phenyl groups attached.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dioxin ring.
Substitution: Substitution reactions can occur at the phenyl group or the dioxin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like succinate dehydrogenase by binding to their active sites . This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-5-carboxamide: Similar structure but with different substituents.
5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide: Contains a sulfur atom in the ring instead of oxygen
Uniqueness
1,4-Dioxin-2-carboxamide, 5,6-dihydro-N-phenyl- is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
61565-01-3 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-phenyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
InChI |
InChI=1S/C11H11NO3/c13-11(10-8-14-6-7-15-10)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13) |
InChI Key |
NLYDMQMBVBPQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.